2-(Hydroxymethyl)-4-methylmorpholin-3-one

Overview

Description

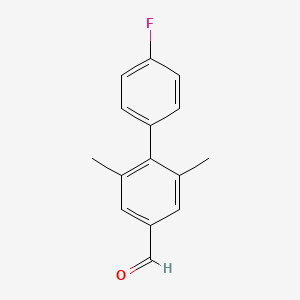

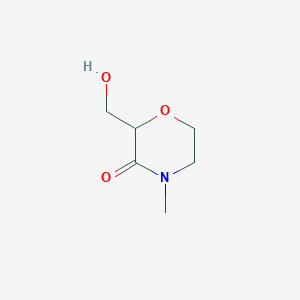

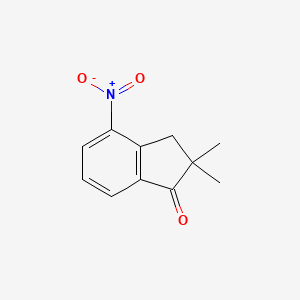

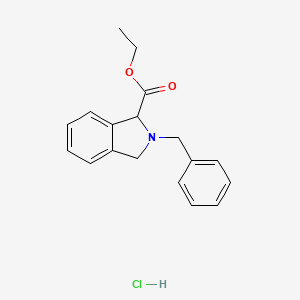

The compound “2-(Hydroxymethyl)-4-methylmorpholin-3-one” likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The hydroxymethyl group (-CH2OH) is an alcohol, which could potentially contribute to the compound’s reactivity .

Chemical Reactions Analysis

The chemical reactions involving “2-(Hydroxymethyl)-4-methylmorpholin-3-one” would depend on its specific structure and the conditions under which it’s reacted. Hydroxymethyl groups can participate in a variety of reactions, including oxidation and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s functional groups .Scientific Research Applications

Biocomposite Material Development

The compound’s unique structure makes it a candidate for creating biocomposite materials. These materials combine a biological component with a composite matrix, resulting in products that can be both strong and lightweight. The potential for this application lies in the compound’s ability to interact with natural fibers, enhancing the mechanical properties of the final biocomposite .

Drug Synthesis

“2-(Hydroxymethyl)-4-methylmorpholin-3-one” can serve as a precursor or an intermediate in the synthesis of various drugs. Its molecular structure allows for modifications that can lead to the development of new pharmacologically active molecules, potentially contributing to treatments for diseases.

Catalysis

In the field of catalysis, this compound could be used to facilitate chemical reactions, particularly in the production of polymers. Its structure may allow it to act as a catalyst, speeding up reactions without being consumed in the process, which is crucial for industrial-scale synthesis.

Polymer Chemistry

This compound has applications in polymer chemistry, where it can be used as a monomer to create novel polymers with specific desired properties. These polymers could have applications ranging from biodegradable plastics to new materials for medical implants .

Gene Therapy Research

There is potential for “2-(Hydroxymethyl)-4-methylmorpholin-3-one” to be used in gene therapy research. It could be involved in the synthesis of cationic materials that serve as carriers for gene delivery, which is a promising area of study for treating genetic disorders .

Biomass Conversion

Research has shown that similar compounds can be derived from biomass conversion processes. This suggests that “2-(Hydroxymethyl)-4-methylmorpholin-3-one” could play a role in sustainable chemistry, serving as a building block derived from renewable resources .

Mechanism of Action

Target of Action

The primary target of 2-(Hydroxymethyl)-4-methylmorpholin-3-one is the enzyme Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This process promotes the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .

Mode of Action

For instance, it could potentially inhibit the enzyme, thereby disrupting the normal metabolic processes that rely on the conversion of serine to glycine .

Biochemical Pathways

The interaction of 2-(Hydroxymethyl)-4-methylmorpholin-3-one with SHMT2 affects the serine metabolic pathway . This pathway is crucial for cell proliferation and the regulation of the redox and epigenetic states of cells . Disruption of this pathway could have downstream effects on various cellular processes, including cell growth and division.

Result of Action

The molecular and cellular effects of 2-(Hydroxymethyl)-4-methylmorpholin-3-one’s action are likely tied to its impact on the serine metabolic pathway. By potentially inhibiting SHMT2, this compound could disrupt normal cellular processes, including cell growth and division . .

Future Directions

properties

IUPAC Name |

2-(hydroxymethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZJWZGHMQUTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)

![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)